molecular formula C7H9ClN2 B13481360 5-Chloro-N,4-dimethylpyridin-2-amine

5-Chloro-N,4-dimethylpyridin-2-amine

Cat. No.: B13481360
M. Wt: 156.61 g/mol
InChI Key: YJGMXWMLHTZXRP-UHFFFAOYSA-N
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Description

5-Chloro-N,4-dimethylpyridin-2-amine: is an organic compound belonging to the class of pyridine derivatives It is characterized by the presence of a chlorine atom at the 5th position and two methyl groups at the N and 4th positions of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-N,4-dimethylpyridin-2-amine can be achieved through several methods. One common approach involves the diazotization of aminopyridines in the presence of trifluoromethanesulfonic acid, followed by heating in dimethylformamide. This method provides high yields and can be accelerated under microwave irradiation .

Industrial Production Methods: Industrial production of this compound typically involves the amination of 2- and 4-halopyridines with dimethylamine. This process is efficient and yields the target product in high purity .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-N,4-dimethylpyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride are commonly employed.

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Chloro-N,4-dimethylpyridin-2-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in various coupling reactions .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It is investigated for its role in drug development and as a potential therapeutic agent .

Industry: The compound finds applications in the production of agrochemicals and other industrial chemicals. Its unique structure makes it valuable for the synthesis of specialized compounds .

Mechanism of Action

The mechanism of action of 5-Chloro-N,4-dimethylpyridin-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

  • 5-Chloro-3-fluoro-N,N-dimethyl-2-pyridinamine
  • 5-Chloro-4,6-dimethylpyridin-2-amine
  • 5-Chloro-6-methyl-N-(2-phenylethyl)-2-pyridin-2-ylpyrimidin-4-amine

Comparison: 5-Chloro-N,4-dimethylpyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it suitable for specific applications .

Properties

Molecular Formula

C7H9ClN2

Molecular Weight

156.61 g/mol

IUPAC Name

5-chloro-N,4-dimethylpyridin-2-amine

InChI

InChI=1S/C7H9ClN2/c1-5-3-7(9-2)10-4-6(5)8/h3-4H,1-2H3,(H,9,10)

InChI Key

YJGMXWMLHTZXRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1Cl)NC

Origin of Product

United States

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